molecular formula C19H26BNO4 B110784 benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 286961-15-7

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B110784
CAS No.: 286961-15-7
M. Wt: 343.2 g/mol
InChI Key: QDSFHRPYZPQWEJ-UHFFFAOYSA-N
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Scientific Research Applications

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester has several scientific research applications, including :

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as conducting polymers and advanced composites.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a Suzuki-Miyaura reaction, the boronic ester would typically undergo transmetallation with a palladium catalyst .

Safety and Hazards

Boronic esters are generally considered safe to handle, but as with all chemicals, appropriate safety precautions should be taken .

Future Directions

The use of boronic esters in organic synthesis is a well-established field, but new applications and reaction conditions are continually being explored .

Preparation Methods

The synthesis of N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester typically involves the following steps :

    Formation of the tetrahydropyridine ring: The starting material, 1,2,3,6-tetrahydropyridine, is synthesized through the hydrogenation of pyridine.

    Introduction of the boronic acid group: The tetrahydropyridine is then reacted with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst to form the boronic acid pinacol ester.

    Protection with the Cbz group: Finally, the compound is protected with a carbobenzyloxy (Cbz) group using benzyl chloroformate in the presence of a base, such as sodium carbonate.

Industrial production methods for this compound are similar but may involve optimization of reaction conditions and scaling up the process to produce larger quantities .

Chemical Reactions Analysis

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including :

    Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.

    Reduction: The Cbz protecting group can be removed through hydrogenation or other reduction methods.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as sodium carbonate, and solvents like dimethyl sulfoxide (DMSO) . Major products formed from these reactions depend on the specific reactants and conditions used.

Comparison with Similar Compounds

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester can be compared with other similar compounds, such as :

    N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a tert-butoxycarbonyl (Boc) protecting group instead of the Cbz group. It is also used in organic synthesis and medicinal chemistry but may have different reactivity and stability profiles.

    1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound has a methyl group instead of the Cbz group. It is used in similar applications but may have different physical and chemical properties.

The uniqueness of N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester lies in its combination of the tetrahydropyridine ring, boronic acid group, and Cbz protecting group, which provides a balance of reactivity and stability for various synthetic applications .

Properties

IUPAC Name

benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-10-12-21(13-11-16)17(22)23-14-15-8-6-5-7-9-15/h5-10H,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSFHRPYZPQWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461435
Record name Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286961-15-7
Record name Phenylmethyl 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1(2H)-pyridinecarboxylate
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Record name Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Carbobenzoxy-1,2,3,6-tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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